1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is an organic compound with a complex structure. This compound consists of various functional groups, including a piperazine ring, a triazolopyrimidine moiety, and a benzenesulfonyl group, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves several key steps:
Formation of the triazolopyrimidine core: This is often achieved by cyclization reactions using suitable precursors.
Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.
Attachment of the benzenesulfonyl group: Sulfonylation reactions are employed here.
Industrial Production Methods
Industrial-scale production usually involves optimization of these synthetic routes to ensure high yields and purity. Common strategies include:
Batch reactors: for small-scale production.
Continuous flow reactors: for large-scale manufacturing, enhancing efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:
Oxidation and Reduction: Changes in oxidation states, affecting the overall reactivity.
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: including sodium borohydride or hydrogen gas with a palladium catalyst.
Solvents: like dichloromethane or acetonitrile, chosen based on reaction requirements.
Major Products
Reactions yield derivatives based on the type and conditions of the reaction. For instance:
Oxidation: may form sulfoxides or sulfones.
Reduction: could yield amine derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has a broad range of applications:
Chemistry: Used as a synthetic intermediate in the development of new compounds.
Biology: Functions as a ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The detailed mechanism often involves:
Binding to active sites: Inhibiting or activating enzymatic functions.
Pathway modulation: Affecting signaling pathways critical in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
1-(3,4-Dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Uniqueness
This compound stands out due to its unique combination of functional groups, which impart distinct reactivity and biological properties. Its structural framework allows for diverse chemical modifications, making it a valuable entity in various fields of research.
There you have it—a deep dive into the world of 1-(3,4-dimethylbenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine. Fascinating stuff, huh?
Properties
IUPAC Name |
7-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3S/c1-16-4-9-20(14-17(16)2)34(31,32)29-12-10-28(11-13-29)22-21-23(25-15-24-22)30(27-26-21)18-5-7-19(33-3)8-6-18/h4-9,14-15H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFFZHKXYSMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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